![molecular formula C9H15NO4 B136535 Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI) CAS No. 148930-74-9](/img/structure/B136535.png)
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI) is a cyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound can be synthesized using various methods and has numerous applications in the field of scientific research.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the development of various diseases.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, antibacterial, and anticancer properties. This compound has also been shown to have a positive effect on the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. This compound is also stable and can be stored for extended periods. However, one limitation of this compound is that it can be difficult to purify due to its high polarity.
Zukünftige Richtungen
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) has numerous potential future directions. One possible direction is the development of new drugs for the treatment of various diseases. This compound could also be used as a building block in the synthesis of new compounds with unique properties. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) is a cyclic compound with numerous applications in scientific research. It can be synthesized using various methods and has been shown to have anti-inflammatory, antibacterial, and anticancer properties. This compound has several advantages for lab experiments, including ease of synthesis and stability. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) can be synthesized using various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with methyl chloroformate and 1-(tert-butoxycarbonyl)piperazine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)) has numerous applications in scientific research. It has been used as a building block in the synthesis of various compounds such as cyclopropane-fused pyridines and pyrimidines. This compound has also been used in the development of new drugs for the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Eigenschaften
CAS-Nummer |
148930-74-9 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI) |
Molekularformel |
C9H15NO4 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
methyl 1-(propan-2-yloxycarbonylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-6(2)14-8(12)10-9(4-5-9)7(11)13-3/h6H,4-5H2,1-3H3,(H,10,12) |
InChI-Schlüssel |
PBLQUIJVYXXFMB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1(CC1)C(=O)OC |
Kanonische SMILES |
CC(C)OC(=O)NC1(CC1)C(=O)OC |
Synonyme |
Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



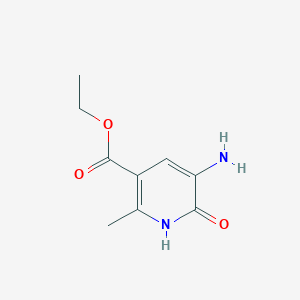
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
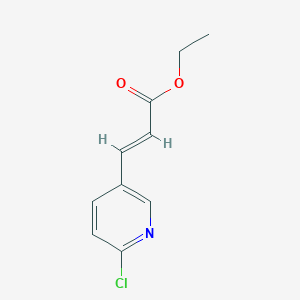
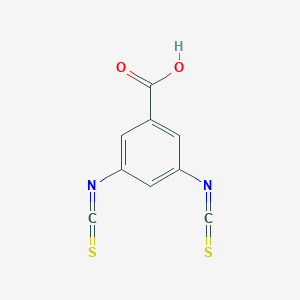
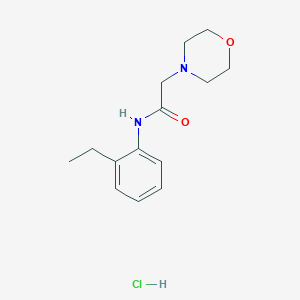
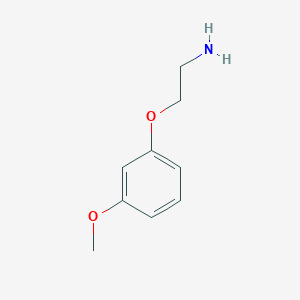

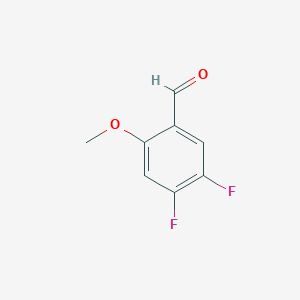
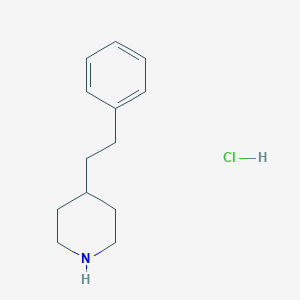
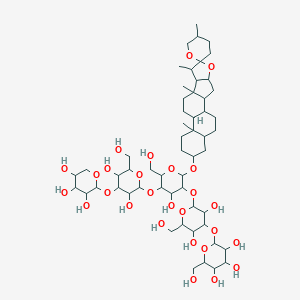

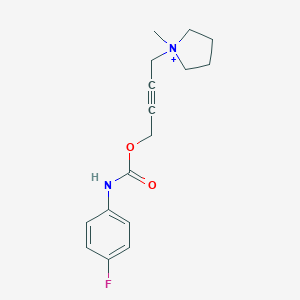
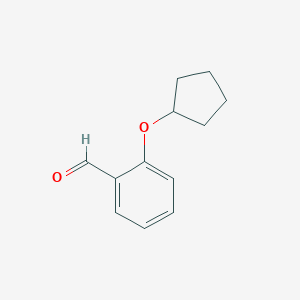
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)